molecular formula C21H28N2O4 B1398483 4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1299607-53-6

4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B1398483
CAS No.: 1299607-53-6
M. Wt: 372.5 g/mol
InChI Key: XHDHXFZAPFDWHO-UHFFFAOYSA-N
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Description

4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperazine ring substituted with a propyl chain linked to an indan-1,3-dione moiety

Preparation Methods

The synthesis of 4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the indan-1,3-dione moiety: This can be achieved through the cyclization of appropriate precursors under acidic conditions.

    Attachment of the propyl chain: The propyl chain is introduced via alkylation reactions, often using alkyl halides in the presence of a base.

    Formation of the piperazine ring: The piperazine ring is synthesized through nucleophilic substitution reactions involving appropriate amine precursors.

    Coupling of the piperazine and indan-1,3-dione moieties: This step involves the formation of a carbon-nitrogen bond, typically through amide or ester bond formation reactions.

    Introduction of the tert-butyl ester group: The final step involves esterification reactions to introduce the tert-butyl ester group.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:

    Indan-1,3-dione derivatives: These compounds share the indan-1,3-dione moiety and may exhibit similar chemical and biological properties.

    Piperazine derivatives: Compounds with a piperazine ring may have comparable pharmacological activities and applications.

    Tert-butyl ester derivatives: These compounds contain the tert-butyl ester group and may have similar stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-[3-(1,3-dioxoinden-2-yl)propyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-21(2,3)27-20(26)23-13-11-22(12-14-23)10-6-9-17-18(24)15-7-4-5-8-16(15)19(17)25/h4-5,7-8,17H,6,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDHXFZAPFDWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCC2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
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4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
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4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
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4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
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4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
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4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester

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